REACTION_CXSMILES
|
[Br:1][CH:2]([C:29](=[O:33])[CH:30]([CH3:32])[CH3:31])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11]CC2C=CC(OC)=CC=2)=[CH:7][C:6]=1O[Si](C(C)(C)C)(C)C)=[O:4].S(=O)(=O)(O)O>C(O)C>[Br:1][C:2]1[C:3](=[O:4])[C:5]2[C:6](=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=2)[O:33][C:29]=1[CH:30]([CH3:31])[CH3:32]
|
Name
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2-Bromo-1-[2-(tert-butyl-dimethyl-silanyloxy)-4-(4-methoxy-benzyloxy)-phenyl]-4-methyl-pentane-1,3-dione
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Quantity
|
6.77 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)OCC1=CC=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)C(C(C)C)=O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 50° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The stirring is continued for a further 4 hours at 50° C
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
most of the ethanol is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (400 ml) is added to the residue
|
Type
|
CUSTOM
|
Details
|
the colourless solid formed
|
Type
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FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
|
Type
|
CUSTOM
|
Details
|
is partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal (300 mg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated, until crystallization commences
|
Type
|
WAIT
|
Details
|
After standing at 4° C. for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the crystals are recovered by filtration
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(OC2=CC(=CC=C2C1=O)O)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |